molecular formula C18H20N2O4 B1198087 ETHYL 6-METHYL-2-OXO-5-[(1-PHENYLETHYL)CARBAMOYL]-1H-PYRIDINE-3-CARBOXYLATE

ETHYL 6-METHYL-2-OXO-5-[(1-PHENYLETHYL)CARBAMOYL]-1H-PYRIDINE-3-CARBOXYLATE

Cat. No.: B1198087
M. Wt: 328.4 g/mol
InChI Key: FRPCGQFHTCYOCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 6-METHYL-2-OXO-5-[(1-PHENYLETHYL)CARBAMOYL]-1H-PYRIDINE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines a pyridine ring with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-METHYL-2-OXO-5-[(1-PHENYLETHYL)CARBAMOYL]-1H-PYRIDINE-3-CARBOXYLATE typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving an aldehyde and an amine.

    Introduction of the Methyl Group: The methyl group at the 6-position can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Carboxylic Acid Ethyl Ester: This step involves esterification of the carboxylic acid group using ethanol and a strong acid catalyst.

    Attachment of the Phenylethylamino Group: This can be achieved through a nucleophilic substitution reaction where the amino group is introduced.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the oxo groups, converting them to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenylethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving the central nervous system.

Medicine

In medicine, the compound’s derivatives are investigated for their therapeutic properties. They may exhibit anti-inflammatory, analgesic, or neuroprotective effects, making them valuable in the development of new medications.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of ETHYL 6-METHYL-2-OXO-5-[(1-PHENYLETHYL)CARBAMOYL]-1H-PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-2-oxo-5-[oxo-(1-phenylethylamino)methyl]-1H-pyridine-3-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.

    6-methyl-2-oxo-5-[oxo-(1-phenylethylamino)methyl]-1H-pyridine-3-carboxylic acid: Lacks the ester group, which may affect its solubility and reactivity.

    2-oxo-5-[oxo-(1-phenylethylamino)methyl]-1H-pyridine-3-carboxylic acid ethyl ester: Lacks the methyl group at the 6-position, which may influence its biological activity.

Uniqueness

The uniqueness of ETHYL 6-METHYL-2-OXO-5-[(1-PHENYLETHYL)CARBAMOYL]-1H-PYRIDINE-3-CARBOXYLATE lies in its specific combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

ethyl 6-methyl-2-oxo-5-(1-phenylethylcarbamoyl)-1H-pyridine-3-carboxylate

InChI

InChI=1S/C18H20N2O4/c1-4-24-18(23)15-10-14(12(3)20-17(15)22)16(21)19-11(2)13-8-6-5-7-9-13/h5-11H,4H2,1-3H3,(H,19,21)(H,20,22)

InChI Key

FRPCGQFHTCYOCQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(NC1=O)C)C(=O)NC(C)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1=CC(=C(NC1=O)C)C(=O)NC(C)C2=CC=CC=C2

solubility

2.7 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 6-METHYL-2-OXO-5-[(1-PHENYLETHYL)CARBAMOYL]-1H-PYRIDINE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 6-METHYL-2-OXO-5-[(1-PHENYLETHYL)CARBAMOYL]-1H-PYRIDINE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 6-METHYL-2-OXO-5-[(1-PHENYLETHYL)CARBAMOYL]-1H-PYRIDINE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 6-METHYL-2-OXO-5-[(1-PHENYLETHYL)CARBAMOYL]-1H-PYRIDINE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 6-METHYL-2-OXO-5-[(1-PHENYLETHYL)CARBAMOYL]-1H-PYRIDINE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 6-METHYL-2-OXO-5-[(1-PHENYLETHYL)CARBAMOYL]-1H-PYRIDINE-3-CARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.